molecular formula C24H17N B15341032 Benz(c)acridine, 7-methyl-9-phenyl- CAS No. 21075-41-2

Benz(c)acridine, 7-methyl-9-phenyl-

Cat. No.: B15341032
CAS No.: 21075-41-2
M. Wt: 319.4 g/mol
InChI Key: VRUNPUJKTLIJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(c)acridine is a polycyclic aromatic hydrocarbon (PAH) with a nitrogen heteroatom, structurally analogous to anthracene. The compound "Benz(c)acridine, 7-methyl-9-phenyl-" features methyl and phenyl substituents at positions 7 and 9, respectively. These compounds are notable for their diverse pharmacological and toxicological profiles, including anticancer, antiplasmid, and carcinogenic activities, which are heavily influenced by substituent type and position .

Properties

CAS No.

21075-41-2

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

7-methyl-9-phenylbenzo[c]acridine

InChI

InChI=1S/C24H17N/c1-16-20-13-11-18-9-5-6-10-21(18)24(20)25-23-14-12-19(15-22(16)23)17-7-3-2-4-8-17/h2-15H,1H3

InChI Key

VRUNPUJKTLIJGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz©acridine, 7-methyl-9-phenyl- can be achieved through various synthetic routes. One common method involves the Friedlander synthesis, where the salt of anthranilic acid is treated with 2-cyclohexenone at elevated temperatures . Another approach is the Bernthsen synthesis, which involves the reaction of diphenylamine with a suitable acylating agent, followed by cyclization . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Benz©acridine, 7-methyl-9-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Benz©acridine, 7-methyl-9-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the nitrogen atom in the acridine core .

Common Reagents and Conditions: Common reagents used in the reactions of Benz©acridine, 7-methyl-9-phenyl- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction may yield amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the acridine core .

Scientific Research Applications

Benz©acridine, 7-methyl-9-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, acridine derivatives, including Benz©acridine, 7-methyl-9-phenyl-, are studied for their potential anticancer, antimicrobial, and antiviral activities . These compounds are known to interact with DNA, making them useful in the development of therapeutic agents. Additionally, Benz©acridine, 7-methyl-9-phenyl- is used in the development of fluorescent dyes and materials for imaging and diagnostic purposes .

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the benz(c)acridine core significantly alter chemical reactivity, bioavailability, and biological interactions. Key analogs include:

Compound Substituents Key Structural Features
Benz(c)acridine, 7,9-dimethyl- 7-CH₃, 9-CH₃ Enhanced lipophilicity (logP = 5.158)
Benz(c)acridine, 9-methoxy-7-(trifluoromethyl)- 9-OCH₃, 7-CF₃ Electron-withdrawing groups modulate reactivity
trans-3,4-Dihydroxy-3,4-dihydro-B[c]ACR 3,4-diol Bay-region diol-epoxide precursor; high tumorigenicity
7-Hydroxymethyl-9-methylbenz[c]acridine 7-CH₂OH, 9-CH₃ Polar hydroxyl group improves solubility
Benz(c)acridine, 7-methyl-9-phenyl- 7-CH₃, 9-C₆H₅ Bulky phenyl group may hinder DNA intercalation

Key Observations :

  • Phenyl groups (as in 9-phenyl analogs) introduce steric hindrance, which may reduce DNA intercalation efficiency compared to smaller substituents .
  • Hydroxyl and diol groups (e.g., 7-hydroxymethyl or 3,4-dihydroxy derivatives) improve water solubility and metabolic activation pathways, linking to both therapeutic and carcinogenic outcomes .

Physicochemical Properties

Critical properties such as logP, molecular weight, and solubility determine pharmacokinetics:

Compound Molecular Weight logP Solubility Trends Source
Benz(c)acridine, 7,9-dimethyl- 257.34 g/mol 5.158 Low aqueous solubility
7-Hydroxymethyl-9-methyl- 273.33 g/mol ~3.5* Moderate (due to -OH)
trans-3,4-Dihydroxy-3,4-dihydro- 285.33 g/mol ~2.8* Higher than parent compound

*Estimated based on functional group contributions.

Key Observations :

  • Lipophilicity : Methyl and phenyl substituents increase logP, favoring tissue accumulation but risking hepatotoxicity .
  • Solubility : Hydroxyl groups counteract lipophilicity, improving bioavailability for therapeutic applications .
Anticancer and Therapeutic Potential
  • 7-Methyl-9-phenyl- analog : Hypothesized to exhibit moderate activity due to steric hindrance from the phenyl group, reducing intercalation efficiency compared to 7,9-dimethyl derivatives .
  • 7-Hydroxymethyl-9-methyl-: Potential prodrug form; hydroxyl group facilitates metabolic activation to cytotoxic intermediates .
Carcinogenicity and Toxicity
  • trans-3,4-Dihydroxy-3,4-dihydro-B[c]ACR: 6-fold higher tumor-initiating activity than benz(c)acridine, implicating bay-region diol-epoxides as ultimate carcinogens .
  • 7,9-Dimethyl derivative: Likely higher carcinogenic risk due to prolonged tissue retention (high logP) .

Key Observations :

  • Steric effects : Bulky substituents (e.g., phenyl) reduce reaction yields .
  • Electron-withdrawing groups : Trifluoromethyl or methoxy groups may require specialized catalysts .

Biological Activity

Benz(c)acridine, 7-methyl-9-phenyl- is a polycyclic aromatic compound that has garnered significant attention in biological research due to its diverse range of biological activities, particularly in cancer research and antimicrobial studies. This article delves into its biological activity, mechanisms of action, and relevant studies showcasing its potential therapeutic applications.

Chemical Structure and Properties

Benz(c)acridine, 7-methyl-9-phenyl- has the molecular formula C24H17NC_{24}H_{17}N. Its structure consists of a benzene ring fused to an acridine core, with methyl and phenyl substituents at the 7 and 9 positions, respectively. This unique configuration contributes to its biological properties.

Property Details
Molecular FormulaC24H17N
StructurePolycyclic aromatic hydrocarbon
SubstituentsMethyl (at C-7), Phenyl (at C-9)

The primary mechanism of action for Benz(c)acridine, 7-methyl-9-phenyl- involves intercalation with DNA . This planar structure allows it to fit between DNA base pairs effectively, disrupting normal cellular functions such as DNA replication and transcription. It also inhibits enzymes like topoisomerases, which are crucial for DNA unwinding during replication.

Anticancer Activity

Research indicates that Benz(c)acridine, 7-methyl-9-phenyl- exhibits significant anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines such as HeLa and A375. This compound has shown to cause DNA damage and block cell cycle progression at the G2-M phase, leading to tumor regression in animal models .

Antimicrobial Activity

In addition to its anticancer effects, Benz(c)acridine, 7-methyl-9-phenyl- has demonstrated antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Case Studies

  • Antitumor Efficacy : In a study involving A375 human melanoma cells, treatment with Benz(c)acridine, 7-methyl-9-phenyl- resulted in significant apoptosis and cell cycle arrest. The compound's ability to induce mitochondrial dysfunction was linked to the upregulation of pro-apoptotic factors like Bax and the activation of caspases .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial effects of various acridine derivatives, including Benz(c)acridine, against multiple bacterial strains. The results indicated that this compound had potent activity with minimum inhibitory concentrations (MICs) lower than those of many established antibiotics .

Comparative Analysis with Similar Compounds

Benz(c)acridine can be compared with other acridine derivatives based on their biological activities:

Compound Name Molecular Formula Key Features
AcriflavineC14H14N2Antibacterial properties
ProflavineC15H15N3Used as an antiseptic
9-AminoacridineC13H10N2Exhibits cytotoxic effects
Benz(c)acridineC24H17NAnticancer and antimicrobial activities

Q & A

Q. What are the recommended safety protocols for handling Benz(c)acridine derivatives in laboratory settings?

Benz(c)acridine derivatives require stringent safety measures due to their potential carcinogenicity and mutagenicity. Key protocols include:

  • Containment : Use Class I, Type B biological safety hoods during mixing or handling to minimize aerosol exposure .
  • Decontamination : Employ wet methods or vacuums with HEPA filters for cleanup to avoid dust dispersion .
  • PPE : Follow OSHA standards (29 CFR 1910.132) for gloves, lab coats, and eye protection. Toxicity data indicate skin exposure risks (e.g., TDLo of 200 mg/kg in mice) .

Q. How is Benz(c)acridine, 7-methyl-9-phenyl- synthesized and structurally characterized?

Synthesis typically involves multi-step organic reactions under controlled conditions (e.g., Friedel-Crafts alkylation or cyclization). For example:

  • Reaction Optimization : Temperature, solvent polarity, and catalyst selection (e.g., anhydrous AlCl₃) are critical for yield and purity .
  • Characterization :
    • NMR Spectroscopy : Confirms substituent positions (e.g., methyl and phenyl groups).
    • Mass Spectrometry : Validates molecular weight (e.g., m/z 255.31 for the parent acridine structure) .
    • X-ray Crystallography : Resolves stereochemical details in crystalline forms .

Q. What is the carcinogenic potential of Benz(c)acridine derivatives based on existing data?

The International Agency for Research on Cancer (IARC) classifies Benz(c)acridine as having limited evidence of carcinogenicity in animals:

Study Type Findings Reference
Mouse skin applicationLow tumor incidence
Rat bladder implantIncreased bladder tumors
Mutagenicity (Salmonella)Positive in presence of metabolic activation
Human exposure occurs via environmental pollutants, but direct carcinogenicity data are lacking .

Advanced Research Questions

Q. How can molecular docking studies elucidate the therapeutic potential of Benz(c)acridine derivatives?

Benz(c)acridine derivatives show promise in drug discovery, as demonstrated by:

  • Target Identification : Docking against hemoglobin (PDB ID) revealed high binding affinity (-9.2 kcal/mol), suggesting anti-sickle cell anemia potential .
  • ADMET Profiling : Use tools like Swiss-ADME to predict bioavailability, blood-brain barrier penetration, and CYP450 interactions. For example:
    • Lipophilicity (LogP) : Optimal range (2–3) for membrane permeability.
    • Drug-likeness : Compliance with Lipinski’s rules (e.g., molecular weight <500 Da) .

Q. How should researchers address contradictions in carcinogenicity data for Benz(c)acridine derivatives?

Discrepancies arise from variations in experimental models and metabolic activation:

  • Model Selection : Mouse skin assays may underestimate risk compared to rat bladder implants due to tissue-specific metabolism .
  • Metabolic Activation : Include S9 liver fractions in mutagenicity assays to mimic human metabolic pathways .
  • Dose-Response Analysis : Re-evaluate low-dose effects using probabilistic risk assessment models .

Q. What experimental designs are optimal for studying the environmental persistence of Benz(c)acridine derivatives?

  • Sampling : Use HPLC-MS/MS to quantify trace levels in air particulate matter and food matrices .
  • Degradation Studies :
    • Photolysis : Expose to UV light (λ=254 nm) and monitor degradation products via GC-MS.
    • Biodegradation : Test with Pseudomonas spp. cultures under aerobic conditions .

Q. How do structural modifications (e.g., trifluoromethyl groups) alter the bioactivity of Benz(c)acridine derivatives?

Substituents impact electronic and steric properties:

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance DNA intercalation but reduce solubility.
  • Methoxy Groups : Improve metabolic stability by blocking oxidative sites .
  • Case Study : 9-Methoxy-7-trifluoromethyl derivatives showed 2.5-fold higher cytotoxicity in in vitro cancer models compared to parent compounds .

Q. Methodological Recommendations Table

Research Goal Technique Key Parameters
Toxicity ScreeningAmes Test + S9 Activation≥10 µg/plate dose; TA98 Salmonella strain
Structural Elucidation2D NMR (¹H, ¹³C)Solvent: CDCl₃; Referencing TMS peak
Environmental DetectionHPLC-MS/MSColumn: C18; Ionization: ESI+
Molecular DockingPyRx AutoDock VinaGrid size: 60×60×60 Å; Exhaustiveness: 100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.